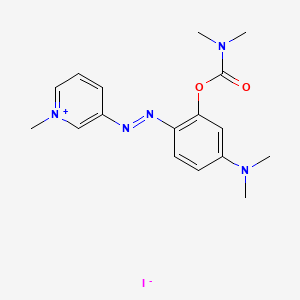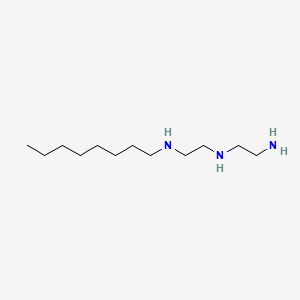![molecular formula C13H13N3O5S B13770032 Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- CAS No. 68957-42-6](/img/structure/B13770032.png)
Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- is an organic compound with the molecular formula C13H13N3O5S. This compound is characterized by the presence of a benzenesulfonic acid group, an amino group, a nitro group, and a methyl-substituted aniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- typically involves the nitration of 4-[(3-amino-4-methylphenyl)amino]benzenesulfonic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems allows for precise control over reaction conditions, leading to efficient synthesis with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as chlorosulfonic acid can be used for sulfonation reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various substituents on the aromatic ring.
Applications De Recherche Scientifique
Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and chromatography.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. The presence of the nitro and amino groups allows for various interactions with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid, 4-amino-: Similar structure but lacks the nitro group.
Benzenesulfonic acid, 4-methyl-: Similar structure but lacks the amino and nitro groups.
Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-: Contains an azo group instead of a nitro group
Uniqueness
Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
68957-42-6 |
|---|---|
Formule moléculaire |
C13H13N3O5S |
Poids moléculaire |
323.33 g/mol |
Nom IUPAC |
4-(3-amino-4-methylanilino)-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C13H13N3O5S/c1-8-2-3-9(6-11(8)14)15-12-5-4-10(22(19,20)21)7-13(12)16(17)18/h2-7,15H,14H2,1H3,(H,19,20,21) |
Clé InChI |
LFOSDVFXPFUHBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)
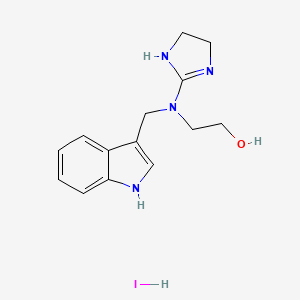
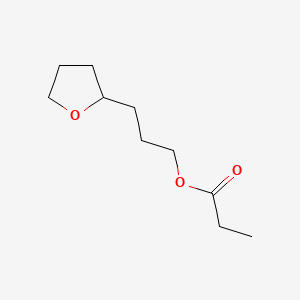
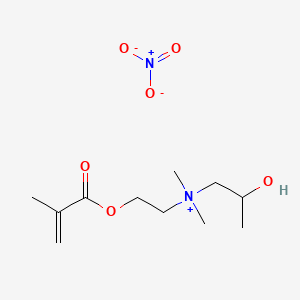
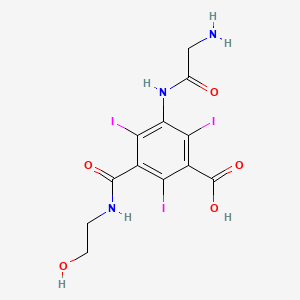
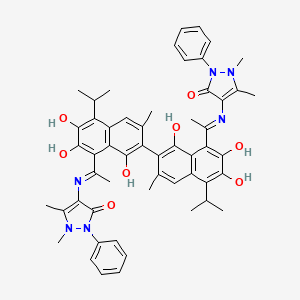

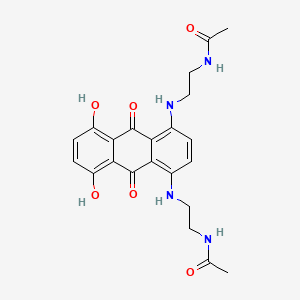
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
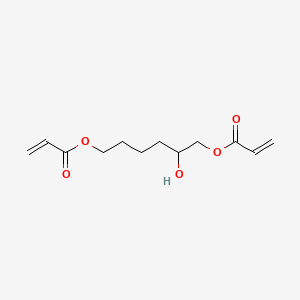
![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)
